molecular formula C19H20N2O4 B2878457 2,6-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 922924-30-9

2,6-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2878457
CAS No.: 922924-30-9
M. Wt: 340.379
InChI Key: AUTPEIYVZJWLCI-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound characterized by its unique structure, which includes a benzamide core substituted with methoxy groups and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(2-oxopyrrolidin-1-yl)aniline to yield the desired benzamide.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Formation of 2,6-dimethoxybenzoic acid derivatives.

    Reduction: Formation of alcohol derivatives of the pyrrolidinone moiety.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

2,6-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide: Similar structure with a methyl group substitution.

    2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide: Contains an isoxazole ring instead of the pyrrolidinone moiety.

Uniqueness

2,6-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,6-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-24-15-5-3-6-16(25-2)18(15)19(23)20-13-8-10-14(11-9-13)21-12-4-7-17(21)22/h3,5-6,8-11H,4,7,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTPEIYVZJWLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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